8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898452-95-4) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core with two distinct sulfonyl substituents: a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group at position 8 and a 4-methoxyphenylsulfonyl group at position 2. Its molecular formula is C23H30N2O6S2, with a molecular weight of 494.6 g/mol . The compound’s structure is characterized by high sp³ carbon content (38.1%, calculated from analogs) and polar surface area (~55–56 Ų), which influence its solubility and pharmacokinetic properties .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-8-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S2/c1-17-15-18(2)22(19(3)16-17)33(28,29)24-11-9-23(10-12-24)25(13-14-31-23)32(26,27)21-7-5-20(30-4)6-8-21/h5-8,15-16H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIQADDAXMZCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the formation of the spirocyclic core and the introduction of sulfonyl groups. Common reagents and conditions include:
Starting materials: Appropriate precursors for the spirocyclic core and sulfonyl groups.
Reagents: Sulfonyl chlorides, bases (e.g., triethylamine), and solvents (e.g., dichloromethane).
Conditions: Controlled temperatures, inert atmosphere (e.g., nitrogen or argon), and specific reaction times.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include:
Scaling up reactions: Using larger reactors and more efficient mixing.
Purification techniques: Crystallization, chromatography, and recrystallization.
Quality control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
“8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
“8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential as a drug candidate or pharmacological tool.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” involves its interaction with specific molecular targets and pathways. This may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP/logD | Biological Relevance/Applications |
|---|---|---|---|---|---|---|
| 8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | 898452-95-4 | C23H30N2O6S2 | 494.6 | Mesitylsulfonyl, 4-methoxyphenylsulfonyl | ~3.4–4.0* | Potential PPI modulator, antiviral |
| 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Not available | C16H24N2O5S2 | 388.5 | Mesitylsulfonyl, methylsulfonyl | ~2.5–3.0* | Research chemical (discontinued) |
| 8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (G499-0278) | Not available | C21H22BrFN2O4S | 497.39 | 4-Bromobenzoyl, 4-fluoro-3-methylbenzenesulfonyl | 3.412 | Antiviral library, PPI modulator |
| 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane | 946344-65-6 | C21H22F2N2O4S | 436.47 | 4-Fluorobenzoyl, 4-fluoro-3-methylbenzenesulfonyl | ~3.0–3.5* | Screening compound |
| (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | 1210646-52-8 | C22H27N2O6S | 447.53 | 2,5-Dimethylfuran-3-yl methanone, 4-methoxyphenylsulfonyl | ~3.8–4.2* | Research chemical |
*Estimated based on structural analogs (e.g., G499-0278 logP = 3.412 ).
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s dual sulfonyl groups (mesityl and 4-methoxyphenyl) balance polarity and bulkiness. Its logP (~3.4–4.0) is comparable to G499-0278 (logP = 3.412), suggesting moderate lipophilicity suitable for membrane permeability .
- Analogs with halogenated substituents (e.g., bromine in G499-0278) exhibit higher molecular weights but similar logP values due to compensatory electronic effects .
Functional Group Impact on Bioactivity: Sulfonyl vs. Benzoyl-containing analogs (e.g., 4-fluorobenzoyl in CAS 946344-65-6) may favor π-π stacking interactions . Methoxy vs. Methyl Groups: The 4-methoxyphenyl group in the target compound increases polarity compared to methyl-substituted analogs (e.g., CAS 1172262-16-6 ), possibly enhancing aqueous solubility.
Spirocyclic Core Modifications: Replacement of the sulfonyl group with carboxamide (e.g., CAS 338761-44-7 ) introduces hydrogen-bond donors, altering receptor affinity.
Pharmacological and Screening Data
- G499-0278 : Included in antiviral (HBV) and protein-protein interaction (PPI) modulator libraries. Its 4-bromobenzoyl group may contribute to halogen bonding in viral protease inhibition .
- CAS 946344-65-6 : Demonstrated higher water solubility (logSw = -3.88) compared to the target compound, attributed to fluorine’s electronegativity and reduced steric bulk .
- CAS 1172262-16-6 : Simpler structure (single sulfonyl group) with lower molecular weight (314.38 g/mol), suggesting utility in fragment-based drug discovery .
Biological Activity
The compound 8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds, which have garnered significant interest due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 470.6 g/mol. The compound features a spirocyclic structure that incorporates sulfonyl groups, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl groups enhance binding affinity and modulate biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, preventing substrate binding.
- Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways, influencing cellular responses.
- Chemical Reactivity : The presence of sulfonyl groups allows participation in various chemical reactions, affecting the compound's interactions with biomolecules.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Compounds in this class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Effects : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Neuroprotective Properties : There is evidence suggesting potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related spirocyclic compounds:
- Anti-inflammatory Studies : A study published in Molecular Bank highlighted that certain diazaspiro compounds exhibit significant anti-inflammatory properties by acting as antagonists to lymphocyte function-associated antigen-1 (LFA-1) . This suggests that the target compound may share similar properties.
- Antitumor Activity : Research on related sulfonamide derivatives indicated that these compounds can induce apoptosis in cancer cells through caspase activation . The spirocyclic structure may enhance this effect due to its unique conformation.
- Neuroprotective Effects : A study demonstrated that certain spirocyclic compounds could protect neuronal cells from oxidative stress-induced apoptosis . This points to the potential for this compound in treating neurodegenerative conditions.
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 470.6 g/mol | Varies (typically lower) |
| Anti-inflammatory Activity | Yes | Yes |
| Antitumor Activity | Potentially | Confirmed in several studies |
| Neuroprotective Effects | Potentially | Confirmed in some studies |
Q & A
Q. What synthetic methodologies are recommended for preparing 8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
- Methodological Answer : A common approach involves sequential sulfonylation of the spirodiamine precursor. For example, sulfonyl chlorides (e.g., mesitylsulfonyl chloride and 4-methoxyphenylsulfonyl chloride) are reacted with the spirodiamine core in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature for 16–24 hours . Purification via silica gel column chromatography with DCM/methanol (9:1) is typically employed to isolate the product. Confirm purity using HPLC or TLC with asymmetry factors <2.5 and theoretical plates >10,000 for optimal resolution .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming the spirocyclic structure and sulfonyl group positions. Infrared (IR) spectroscopy verifies sulfonyl S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while UV/Vis spectroscopy aids in detecting chromophores for assay development .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of sulfonyl groups. Avoid prolonged exposure to light or moisture, which can degrade the spirocyclic core. Pre-dissolve in anhydrous DMSO for biological assays, and confirm stability via periodic HPLC analysis (retention time shifts <5%) .
Q. What solvents are compatible with this compound for in vitro studies?
- Methodological Answer : Anhydrous DMSO is preferred for stock solutions due to its ability to dissolve sulfonated spiro compounds. For aqueous assays, dilute in phosphate-buffered saline (PBS) with ≤1% DMSO. Avoid protic solvents (e.g., water, ethanol) during synthesis to prevent premature hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonyl group introduction?
- Methodological Answer : Optimize stoichiometry (1.1–1.2 equivalents of sulfonyl chloride per amine group) and reaction temperature (0–5°C for slow reactions). Use molecular sieves to scavenge water and prevent side reactions. For sterically hindered amines, switch to polar aprotic solvents (e.g., acetonitrile) to enhance reactivity .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize analogs by varying sulfonyl substituents (e.g., electron-withdrawing vs. donating groups) and spiro ring size. Test derivatives in target-specific assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C). Use molecular docking to correlate substituent effects with binding affinity .
Q. How to address contradictions in reported bioactivity data across studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, serum interference) and compound purity (HPLC ≥95%). Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) using LC-MS/MS. Validate target engagement via competitive binding assays with radiolabeled probes .
Q. What strategies mitigate low sensitivity in chemiluminescent detection for bioassays?
- Methodological Answer : Optimize substrate concentration (e.g., CDP-Star at 0.1–0.5 mM) and exposure time (30 sec–5 min). Include blocking agents (e.g., BSA or casein) to reduce background noise. Validate signal linearity via serial dilution and confirm specificity using knockout cell lines .
Q. How to assess environmental impact or degradation pathways of this compound?
- Methodological Answer : Conduct OECD 301F biodegradation tests under aerobic conditions. Analyze photodegradation products via LC-HRMS and QSAR modeling to predict ecotoxicity. Monitor abiotic transformations (hydrolysis, oxidation) at varying pH (3–9) and temperatures (20–50°C) .
Q. What are common impurities, and how are they detected?
- Methodological Answer :
Hydrolysis byproducts (e.g., free sulfonic acids) and unreacted intermediates are common. Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) for separation. Compare retention times and MS/MS fragmentation patterns against synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
